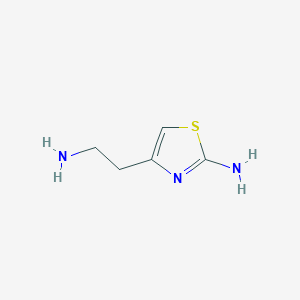

4-(2-Aminoethyl)-1,3-thiazol-2-amine

Description

Historical Context and Evolution of Thiazole (B1198619) Chemistry in Drug Discovery

The journey of thiazole chemistry in the realm of drug discovery has a rich history. The pioneering work on thiazole synthesis laid the groundwork for future explorations into its therapeutic potential. derpharmachemica.com One of the classical and widely utilized methods for synthesizing the thiazole ring is the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. derpharmachemica.com

The discovery of the thiazole ring in natural products with potent biological activities, such as vitamin B1 (thiamine) and penicillins, was a significant turning point that spurred further research. mdpi.com Over the decades, chemists have developed a diverse arsenal (B13267) of synthetic methodologies to create a vast library of thiazole derivatives. This has led to the identification of numerous thiazole-containing drugs with a wide range of clinical applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents. guidechem.comnih.gov The 2-aminothiazole (B372263) moiety, in particular, is a common structural feature in several FDA-approved drugs, highlighting its importance in contemporary drug development. nih.gov

Rationale for Focused Investigation on 4-(2-Aminoethyl)-1,3-thiazol-2-amine and its Derivatives

The focused investigation into this compound and its derivatives is driven by several key factors. The presence of the 2-aminothiazole core provides a strong foundation for potential biological activity. nih.gov Furthermore, the 4-(2-aminoethyl) side chain introduces a flexible and functionalizable appendage. The primary amine in this side chain can act as a key pharmacophoric feature, participating in hydrogen bonding and salt bridge formation with biological targets. It also serves as a convenient handle for further chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties.

The synthesis of related structures, such as 2-phenyl-4-(2-aminoethyl)thiazole, has been reported, suggesting a feasible synthetic pathway for this compound. nih.gov A plausible route could involve the Hantzsch thiazole synthesis using an appropriately protected aminoethyl-containing ketone or a related synthon. The commercial availability of this compound as a dihydrochloride (B599025) salt further facilitates its use in research and development. biosynth.com

The rationale is also supported by the biological activities observed in closely related compounds. For instance, a structurally similar compound, 4-(2-Aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one, has been identified as a potential lead compound in medicinal chemistry for the development of new pharmaceuticals. evitachem.com This suggests that the 4-(2-aminoethyl)thiazole scaffold is a promising starting point for drug discovery programs.

Overview of Current Research Trajectories and Challenges

Current research involving the 2-aminothiazole scaffold is vibrant and multifaceted, with several promising trajectories. One major area of focus is the development of novel anticancer agents. nih.govnih.gov Researchers are designing and synthesizing 2-aminothiazole derivatives that can inhibit specific cellular targets, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. nih.gov

Another significant research direction is the discovery of new antimicrobial agents. With the rise of antibiotic resistance, there is an urgent need for new classes of drugs. The 2-aminothiazole scaffold has shown promise in the development of compounds with antibacterial and antifungal properties. nih.gov For example, a structural isomer, 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole, and its metal complexes have been investigated for their antifungal activity. nih.gov

The primary challenge in this field is the rational design of derivatives with high potency and selectivity for their intended biological target, while minimizing off-target effects and toxicity. This requires a deep understanding of the structure-activity relationships (SAR) of the 2-aminothiazole scaffold. Researchers must systematically modify the core structure and its substituents to optimize biological activity and drug-like properties. Overcoming challenges related to solubility, metabolic stability, and bioavailability is also crucial for the successful translation of these promising compounds into clinical candidates.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H9N3S |

| Molecular Weight | 143.21 g/mol |

| CAS Number (Dihydrochloride) | 89364-16-9 biosynth.com |

Table 2: Selected Biologically Active 2-Aminothiazole Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Tubulin Polymerization Inhibitor | nih.gov |

| 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives | Cyclin-dependent kinase 12 (CDK12) inhibitors | nih.gov |

| 2-phenyl-4-(2-aminoethyl)thiazole | Intermediate for pyridopyrimidine derivatives with cytotoxic activity | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-aminoethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c6-2-1-4-3-9-5(7)8-4/h3H,1-2,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGAMNRCCCIYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449967 | |

| Record name | 4-(2-aminoethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124458-10-2 | |

| Record name | 4-(2-aminoethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 2 Aminoethyl 1,3 Thiazol 2 Amine Derivatives

Established and Novel Approaches for 1,3-Thiazole Ring Construction

The synthesis of the 1,3-thiazole ring is a cornerstone of medicinal chemistry, with several methods being widely employed and continuously adapted.

Adaptations of the Hantzsch Thiazole (B1198619) Synthesis for Substituted Analogues

The Hantzsch thiazole synthesis remains a fundamental and versatile method for constructing the thiazole ring. bepls.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.com The simplicity and the ability to introduce various functional groups make it a widely used method. bepls.com

Adaptations of the Hantzsch synthesis are frequently employed to create substituted analogues. For instance, α-bromoacetophenones can be reacted with thiourea (B124793) in a solvent-free, catalyst-free environment to produce 2-aminothiazoles quickly and in good yields. organic-chemistry.org Another variation involves the reaction of ketones with thiourea in the presence of N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to furnish 2-amino-4-substituted-1,3-thiazoles. researchgate.net

A one-pot, three-component condensation of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes using a reusable silica-supported tungstosilisic acid catalyst represents an efficient and environmentally friendly approach to Hantzsch thiazole derivatives. bepls.comresearchgate.net This method works under both conventional heating and ultrasonic irradiation. researchgate.net

| Reactants | Reagents/Catalyst | Product | Yield | Reference |

| α-haloketone, thiourea | None (solvent-free) | 2-aminothiazole (B372263) derivative | Good | organic-chemistry.org |

| Ketone, thiourea | NBS, benzoyl peroxide | 2-amino-4-substituted-thiazole | - | researchgate.net |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehyde | Silica supported tungstosilisic acid | Substituted Hantzsch thiazole derivative | 79%-90% | researchgate.net |

Cyclocondensation Reactions Utilizing Thiourea and Related Reagents

Cyclocondensation reactions involving thiourea are a cornerstone for the synthesis of 2-aminothiazoles. chemicalbook.com A common method involves the reaction of an α-haloketone with thiourea. researchgate.net For example, 2-amino-4-(2-pyridyl) thiazole can be synthesized by the α-bromination of 2-acetylpyridine (B122185) followed by condensation with thiourea. mdpi.com Similarly, the reaction of suitably substituted acetophenones with thiourea in the presence of bromine or iodine yields 2-aminothiazoles. mdpi.comnih.gov

The synthesis of 4,5-substituted-2-aminothiazoles can be achieved by reacting acetophenone (B1666503) or cyclohexanone (B45756) with thiourea in the presence of iodine. mdpi.com Another example is the condensation of brominated ethyl acetoacetate (B1235776) with thiourea, which can lead to the formation of both 2-amino-5-ethoxycarbonyl-4-methylthiazole and ethyl α-(2-amino-4-thiazolyl)acetate. researchgate.net

| α-Halocarbonyl/Ketone | Thioamide | Reagent | Product | Reference |

| α-bromo-2-acetylpyridine | Thiourea | - | 2-amino-4-(2-pyridyl) thiazole | mdpi.com |

| Substituted acetophenone | Thiourea | Bromine/Iodine | 2-aminothiazole derivative | mdpi.comnih.gov |

| Acetophenone/Cyclohexanone | Thiourea | Iodine | 4,5-substituted-2-aminothiazole | mdpi.com |

| Brominated ethyl acetoacetate | Thiourea | - | 2-amino-5-ethoxycarbonyl-4-methylthiazole / ethyl α-(2-amino-4-thiazolyl)acetate | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions for C-4 Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including thiazoles. These methods offer a direct way to introduce aryl groups at specific positions of the thiazole ring.

Recent research has demonstrated that the regioselective C-H arylation of thiazole can be controlled by the choice of the palladium catalyst, ligand, and base. nih.gov For instance, a Pd/PPh3/NaOtBu system can be used for C2-arylation, while a Pd catalyst with Bphen (bathophenanthroline) and K3PO4 directs the arylation to the C5 position. nih.gov This allows for the sequential arylation at C5, C2, and C4, providing a route to 2,4,5-triarylated thiazoles. nih.gov

The Suzuki cross-coupling reaction is another widely used palladium-catalyzed method for C-C bond formation. mdpi.com This reaction typically involves an organic electrophile and an organoboron compound in the presence of a palladium catalyst and a base. mdpi.com For example, N,4-diaryl-1,3-thiazol-2-amines have been synthesized by reacting α-bromoacetophenones with aryl thioureas under microwave irradiation. nih.gov

| Thiazole Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Thiazole | Aryl halide | Pd/PPh3/NaOtBu | C2-arylated thiazole | nih.gov |

| Thiazole | Aryl halide | Pd/Bphen/K3PO4 | C5-arylated thiazole | nih.gov |

| α-bromoacetophenone | Aryl thiourea | None (microwave) | N,4-diaryl-1,3-thiazol-2-amine | nih.gov |

Regioselective Functionalization and Derivatization Strategies

Once the thiazole core is constructed, further modifications can be made to the amino group at the 2-position and the side chain at the 4-position to explore structure-activity relationships and develop new derivatives.

Modifications of the Amino Group at the 2-Position

The amino group at the 2-position of the thiazole ring is a versatile handle for further functionalization.

Acylation: The 2-amino group can be readily acylated to form amides. This has been demonstrated by reacting 2-aminothiazole derivatives with various acylating agents. For example, N-acyl-2-aminothiazoles have been synthesized and evaluated for their biological activity. nih.gov The reaction of 2-amino-5-(4-acetylphenylazo)-thiazole with acetic anhydride (B1165640) or benzoyl chloride yields the corresponding N-acetylated and benzoyl amino derivatives. mdpi.com Similarly, 2-aminothiazoles can be reacted with chloroacetyl chloride to form chloroacetamides. nih.gov

Formation of Thiourea Derivatives: The 2-amino group can react with isothiocyanates to form thiourea derivatives. nih.gov For instance, a series of thiazolyl-thiourea derivatives were synthesized by the addition of 2-aminothiazole to isothiocyanates. nih.gov

Schiff Base Formation: 2-Aminothiazoles can react with aromatic aldehydes to form Schiff bases. chemicalbook.com

| Starting Material | Reagent | Product Type | Reference |

| 2-Aminothiazole derivative | Acyl chloride / Anhydride | N-Acyl-2-aminothiazole | nih.govmdpi.com |

| 2-Aminothiazole derivative | Chloroacetyl chloride | Chloroacetamide | nih.gov |

| 2-Aminothiazole | Isothiocyanate | Thiazolyl-thiourea | nih.gov |

| 2-Aminothiazole | Aromatic aldehyde | Schiff base | chemicalbook.com |

Elaboration of the 2-Aminoethyl Side Chain at the 4-Position

The 2-aminoethyl side chain at the C-4 position offers another site for chemical modification. While direct elaboration of this specific side chain on the 4-(2-Aminoethyl)-1,3-thiazol-2-amine core is not extensively detailed in the provided context, general principles of amine chemistry can be applied.

The primary amino group of the 2-aminoethyl side chain can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to introduce alkyl groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These modifications would allow for the synthesis of a diverse library of derivatives with potentially new and interesting biological properties. The specific conditions for these reactions would need to be optimized to ensure regioselectivity, favoring reaction at the side-chain amino group over the 2-amino group on the thiazole ring, possibly through the use of protecting groups.

Synthesis of Conjugates and Hybrid Molecules Incorporating this compound

The synthesis of conjugates and hybrid molecules is a strategic approach to develop new chemical entities with enhanced or novel properties by combining the structural features of this compound with other pharmacophores or functional moieties. The presence of two primary amine groups and the thiazole core in this compound offers multiple reactive sites for such modifications.

Molecular hybridization can lead to compounds with improved biological activity, reduced toxicity, or the ability to interact with multiple biological targets. mdpi.com For instance, the combination of a thiazole moiety with amino acids has been shown to produce hybrid molecules with significant cytotoxicity against cancer cell lines. mdpi.com This suggests a viable strategy for creating conjugates of this compound with various amino acids or peptides.

Another approach involves creating hybrid molecules by linking the thiazole scaffold to other heterocyclic systems. For example, hybrid compounds incorporating imidazole (B134444) and 1,3,4-thiadiazole (B1197879) cores have been synthesized and evaluated for their biological potential. nih.gov The synthesis of such molecules often involves multi-step reactions, including the formation of amide or ester linkages to connect the different components. A general procedure for creating these hybrids can involve activating a carboxylic acid derivative of one heterocyclic core and then reacting it with an amine-containing molecule like this compound. nih.gov

The design of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors provides another template for creating hybrid molecules. bepls.com In these structures, an amino linker connects different aromatic rings to the thiazole core. This framework could be adapted to synthesize derivatives of this compound where the ethylamine (B1201723) side chain is modified or used as a linker to attach other functional groups.

Green Chemistry Principles in the Synthesis of Thiazole Derivatives

The synthesis of thiazole derivatives has increasingly adopted the principles of green chemistry to minimize environmental impact. rsc.orgnih.gov Traditional methods for thiazole synthesis often rely on harsh reaction conditions, hazardous solvents, and produce significant waste. rsc.org In contrast, green chemistry approaches focus on the use of renewable starting materials, non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction protocols like microwave irradiation and ultrasound. rsc.org

Key green chemistry strategies applied to thiazole synthesis include:

Multi-component reactions: These reactions combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps, and saving time, energy, and solvents. youtube.com

Use of green solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol, or conducting reactions under solvent-free conditions. rsc.orgnih.gov

Catalysis: Employing catalysts to enhance reaction rates and selectivity, often allowing for milder reaction conditions. jusst.org

Energy efficiency: Utilizing methods like microwave heating to reduce reaction times and energy consumption. nih.govresearchgate.net

These principles are not only environmentally beneficial but also often lead to improved yields and simplified purification processes. rsc.org

Solvent-Free and Microwave-Assisted Synthetic Protocols

Solvent-free and microwave-assisted methods are prominent green chemistry techniques used in the synthesis of thiazole derivatives. These methods offer significant advantages in terms of reduced reaction times, lower energy consumption, and often higher product yields compared to conventional heating methods. nih.govnih.gov

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. researchgate.net This can dramatically accelerate reaction rates, sometimes reducing reaction times from hours to minutes. nih.gov

Several studies have demonstrated the successful application of microwave irradiation for the synthesis of 2-aminothiazole derivatives. For example, the Hantzsch thiazole synthesis, a classical method for preparing aminothiazoles, has been adapted to microwave conditions, significantly improving its efficiency. capes.gov.br The reaction of substituted ketones with thiourea and iodine can be carried out in a microwave flask, yielding the desired 2-aminothiazole products in good yield and high purity. nih.gov

Solvent-free synthesis, another green approach, involves conducting reactions without a solvent, which minimizes waste and eliminates the environmental and health hazards associated with many organic solvents. nih.gov Grinding the reactants together, sometimes with a solid support or catalyst, can initiate the reaction. This method has been successfully used for the Hantzsch condensation to produce 2-aminothiazoles.

Below is a table summarizing various microwave-assisted synthetic protocols for thiazole derivatives, which could be adapted for the synthesis of derivatives of this compound.

Table 1: Examples of Microwave-Assisted Synthesis of Thiazole Derivatives

| Starting Materials | Reaction Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted ketone, thiourea, iodine | Microwave irradiation (170 W), 5-15 min | 2-aminothiazole derivatives | Good | nih.gov |

| Ethyl acetoacetate, thiourea, aromatic aldehyde | Microwave irradiation | Thiazolopyrimidine derivatives | Increased by 17-23% vs. conventional | capes.gov.br |

| α-bromoketones, thiourea | Microwave irradiation | 2-aminothiazoles | Not specified | |

| Arene aldehydes, valine, mercaptoacetic acid | Microwave irradiation (45 W), 6 min | 1,3-thiazolidin-4-ones | Not specified | researchgate.net |

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalytic methods play a crucial role in the green synthesis of thiazole derivatives by enhancing reaction efficiency and selectivity under milder conditions. The use of catalysts can reduce the activation energy of a reaction, leading to faster reaction rates and often allowing for lower reaction temperatures.

A variety of catalysts have been employed for the synthesis of 2-aminothiazoles. For instance, a novel multifunctional ionic liquid nanocatalyst based on zeolite-Y has been developed for the one-pot synthesis of 2-aminothiazoles. jusst.org This heterogeneous catalyst is easily separable from the reaction mixture using a magnet, making it recyclable and adding to the green credentials of the process. The reaction proceeds with high efficiency, and the catalyst can be reused multiple times without a significant loss of activity. jusst.org

Another approach involves catalyst-free, one-pot, three-component reactions. For example, 2-iminothiazoles can be synthesized from amines, isothiocyanates, and nitroepoxides in THF at low temperatures without the need for a catalyst. youtube.com This method is highly efficient and allows for the creation of a diverse range of substituted thiazolines.

The table below provides examples of catalytic systems used in the synthesis of thiazole derivatives.

Table 2: Catalytic Systems for the Synthesis of Thiazole Derivatives

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst | One-pot synthesis of 2-aminothiazoles | Recyclable, high efficiency, mild conditions | jusst.org |

| p-Toluenesulfonic acid (PTSA) | Synthesis of 2-aminothiazoles from propargylamines | Catalytic amount needed, microwave conditions | rsc.org |

| None (Catalyst-free) | One-pot, three-component synthesis of 2-iminothiazoles | Mild conditions, high yields, operational simplicity | youtube.com |

These advanced synthetic methodologies highlight the ongoing efforts to produce complex thiazole-containing molecules like derivatives of this compound in a more efficient, selective, and sustainable manner.

Comprehensive Spectroscopic and Analytical Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR: In the ¹H NMR spectrum of a related compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, distinct signals corresponding to different proton environments are observed. nanomedicine-rj.com Protons of the amino group (-NH₂) typically appear as a singlet, in this case at δ 6.82 ppm. nanomedicine-rj.com The methoxy (B1213986) group (-OCH₃) protons also present as a singlet at δ 3.77 ppm. nanomedicine-rj.com A singlet at δ 7.13 ppm is attributed to the proton on the thiazole (B1198619) ring, while the aromatic protons of the phenyl group appear at δ 7.74 and 6.94 ppm. nanomedicine-rj.com For the parent 2-aminothiazole (B372263), the protons on the thiazole ring appear at δ 6.93 and δ 6.53 in DMSO-d6. chemicalbook.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity between protons and carbons in 4-(2-Aminoethyl)-1,3-thiazol-2-amine. These experiments would definitively establish the ethylamine (B1201723) substituent's attachment to the thiazole ring.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Aminothiazole Derivatives

| Functional Group | Chemical Shift (ppm) | Solvent | Reference |

| Thiazole Ring-H | 6.53 - 7.13 | DMSO-d6, CDCl₃ | nanomedicine-rj.comchemicalbook.com |

| Amino (-NH₂) | ~6.82 | CDCl₃ | nanomedicine-rj.com |

| Ethyl (-CH₂CH₂-) | Not Specified | Not Specified | |

| Phenyl-H (example) | 6.94 - 7.74 | CDCl₃ | nanomedicine-rj.com |

| Methoxy (-OCH₃) (example) | 3.77 | CDCl₃ | nanomedicine-rj.com |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the determination of its elemental composition. The molecular formula of this compound is C₅H₉N₃S, corresponding to a monoisotopic mass of 143.0517 Da. chemicalbook.com The dihydrochloride (B599025) salt of this compound has a molecular formula of C₅H₁₁Cl₂N₃S and a molecular weight of 216.13 g/mol . biosynth.com

Interactive Data Table: Molecular Weight and Formula

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Reference |

| This compound | C₅H₉N₃S | 143.21 | 143.0517 | chemicalbook.com |

| This compound dihydrochloride | C₅H₁₁Cl₂N₃S | 216.13 | Not Specified | biosynth.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the functional groups present.

For primary amines, characteristic N-H stretching vibrations appear in the region of 3400-3250 cm⁻¹. orgchemboulder.com Specifically, primary amines exhibit two bands corresponding to asymmetric and symmetric stretching. orgchemboulder.com The N-H bending vibration for primary amines is typically observed between 1650-1580 cm⁻¹. orgchemboulder.com A broad N-H wagging band can also be seen in the 910-665 cm⁻¹ region for primary and secondary amines. orgchemboulder.com The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ range. orgchemboulder.com For the related compound 2-aminothiazole, contributions from C-S stretching modes are observed between 510 and 780 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for Aminothiazoles

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H Stretch (primary amine) | 3400-3250 (two bands) | orgchemboulder.com |

| N-H Bend (primary amine) | 1650-1580 | orgchemboulder.com |

| C-N Stretch (aliphatic) | 1250-1020 | orgchemboulder.com |

| N-H Wag | 910-665 | orgchemboulder.com |

| C-S Stretch (thiazole) | 510-780 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The thiazole ring in this compound contains a conjugated system. The UV-Vis spectra of related 2-aminothiazole derivatives have been recorded in the 200-800 nm range. researchgate.net The absorption maxima (λ_max) are dependent on the specific substitution pattern and the solvent used.

Interactive Data Table: UV-Vis Absorption Data (Illustrative for Aminothiazoles)

| Compound Type | λ_max (nm) | Solvent | Reference |

| 2-Aminothiazole Derivatives | 200 - 800 | ACN, DMSO | researchgate.net |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Behavior

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of a compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, glass transitions, and other phase changes. For some palladium complexes of 2-amino-4-phenylthiazole (B127512) derivatives, TGA showed no weight loss below 150 °C, indicating the absence of coordinated water, with significant decomposition occurring at higher temperatures. researchgate.net

Interactive Data Table: Thermal Analysis Data (Illustrative for Thiazole Derivatives)

| Analysis | Observation | Temperature Range (°C) | Reference |

| TGA | No significant weight loss | < 150 | researchgate.net |

| TGA | Ligand decomposition | 450 - 550 | researchgate.net |

| DSC | Melting Point (example) | 200-203 | sigmaaldrich.com |

Gravimetric Vapor Sorption (GVS) Studies for Hygroscopicity and Amorphous Content

Gravimetric Vapor Sorption (GVS), also known as Dynamic Vapor Sorption (DVS), is a technique that measures the amount and rate of solvent vapor uptake by a sample. iesmat.com This is particularly important for assessing the hygroscopicity of a compound, which is its tendency to absorb moisture from the atmosphere. Hygroscopicity can significantly impact the stability, processability, and storage of chemical substances. GVS can also be used to determine the amorphous content of a material, as amorphous regions tend to sorb more vapor than crystalline regions.

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity and Mixture Analysis

The rigorous assessment of purity and the analysis of complex mixtures are fundamental requirements in chemical research and development. For the compound this compound, a molecule of interest in various research domains, advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools. These methods offer high-resolution separation and sensitive detection, enabling the quantification of the target compound and the identification of potential impurities or components in a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The inherent polarity of the amino and thiazole functional groups makes reversed-phase HPLC a particularly suitable method for its analysis.

Methodology and Research Findings:

A typical HPLC method for the purity analysis of this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The aqueous buffer helps to control the pH, which is crucial for achieving good peak shape and retention for ionizable compounds like amines. A UV detector is commonly employed for detection, as the thiazole ring exhibits significant UV absorbance.

In a representative study, the purity of a synthesized batch of this compound was determined using a reversed-phase HPLC method. The analysis was performed on a C18 column with a gradient elution profile to ensure the separation of the main peak from any potential impurities, which might include starting materials, by-products, or degradation products. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Illustrative HPLC Purity Analysis Data

| Peak | Retention Time (min) | Area (%) | Identification |

| 1 | 2.5 | 0.8 | Impurity A (e.g., starting material) |

| 2 | 8.2 | 98.5 | This compound |

| 3 | 11.5 | 0.7 | Impurity B (e.g., by-product) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture and Trace Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, direct GC analysis can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often a necessary step to increase its volatility and thermal stability.

Methodology and Research Findings:

A common derivatization strategy for primary amines is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen atoms on the amino groups with trimethylsilyl (B98337) (TMS) groups. This derivatization significantly reduces the polarity of the molecule, allowing it to be readily analyzed by GC.

Following separation on a non-polar or medium-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase), the derivatized analyte enters the mass spectrometer. Electron ionization (EI) is typically used, which fragments the molecule in a reproducible manner. The resulting mass spectrum provides a unique fingerprint of the compound, allowing for its unambiguous identification. The fragmentation pattern can also provide valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the ethyl side chain and the thiazole ring.

Table 3: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Carrier Gas | Helium, 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Table 4: Plausible Mass Spectral Fragmentation Data for the Di-TMS Derivative of this compound

| m/z | Proposed Fragment Identity |

| 287 | [M]+ (Molecular Ion) |

| 272 | [M-CH3]+ |

| 171 | [M-CH2CH2N(TMS)H]+ |

| 143 | [Thiazole-N(TMS)]+ |

| 73 | [Si(CH3)3]+ |

Mechanistic Investigations of Biological Activities and Receptor Interactions

Elucidation of Specific Molecular Targets and Biochemical Pathways

The thiazole (B1198619) ring is a recognized pharmacophore, and its derivatives have been studied for their ability to interact with various enzymes and receptors, thereby modulating critical cellular pathways. nih.gov

The 2-aminothiazole (B372263) structure is a key feature in many compounds designed to inhibit specific enzymes involved in disease pathogenesis.

Kinases: The 2-aminothiazole scaffold is a prominent core structure in the development of protein kinase inhibitors. nih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov Derivatives of 4-aryl-thiazole-2-amine have been synthesized and shown to possess inhibitory activity against Rho-associated kinases (ROCK), which are serine/threonine kinases. nih.gov For instance, a derivative incorporating an aminomethyl side chain and a thiazolamine moiety displayed a potent ROCK II inhibitory IC50 value of 20 nM. nih.gov Furthermore, studies on aminothiazole-based compounds have identified potent inhibitors of Aurora kinases, which are critical for cell division. nih.gov

Poly(ADP-Ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair, and its inhibition is a therapeutic strategy for cancer. nih.gov Derivatives of 2-aminothiazole have been identified as potent inhibitors of PARP-1. mdpi.com The process of poly(ADP-ribosyl)ation is a post-translational modification of proteins that plays a vital role in cellular functions, including gene transcription and cell death. nih.gov Inhibition of PARP can be achieved by compounds that mimic the nicotinamide (B372718) portion of its substrate, NAD+. While direct inhibition data for 4-(2-Aminoethyl)-1,3-thiazol-2-amine is limited, the established activity of its structural class highlights the potential of this scaffold. nih.govbrandeis.edu

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): DprE1 is an essential enzyme for the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. nih.govnih.gov This makes it a critical target for anti-tuberculosis drugs. nih.gov DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenyl-phospho-arabinose (DPA). researchgate.netvlifesciences.com Numerous DprE1 inhibitors with diverse chemical scaffolds have been discovered, which act by forming either covalent or non-covalent bonds with the enzyme, leading to its inactivation and subsequent death of the mycobacterium. nih.govnih.gov The 2-aminothiazole moiety is a feature of some scaffolds developed as DprE1 inhibitors, underscoring its importance in the design of novel antitubercular agents. nih.gov

The ability of this compound and its analogs to bind to specific receptors has been a subject of significant research.

β3-Adrenergic Receptors (β3-AR): The β3-AR is a G-protein coupled receptor (GPCR) primarily located in adipose tissue and the urinary bladder, where it regulates processes like lipolysis and bladder relaxation. nih.govnih.gov The 2-aminothiazole core is present in agonists developed for this receptor. A notable example is the selective β3-AR agonist YM178, (R)-2-(2-Aminothiazol-4-yl)-4′-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide, which has been studied for its effects on bladder function. nih.govnih.gov The structure of β3-AR features seven transmembrane domains, and ligand binding is crucial for its activation and subsequent stimulation of adenylyl cyclase. nih.gov

Histamine (B1213489) H2 Receptors: The histamine H2 receptor is another GPCR involved in physiological processes such as gastric acid secretion. nih.gov A series of substituted 4- and 5-(2-aminoethyl)thiazoles have been synthesized and evaluated as H2-receptor agonists. nih.gov One of the most potent full agonists identified was 2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine), a close analog of the title compound, which proved to be slightly more potent than histamine itself on the guinea pig right atrium. nih.gov This research highlights the specificity of this molecular structure for H2 receptors, with no affinity observed for H1 receptors. nih.gov

| Compound | Receptor Target | Activity | Potency (pD2) | Source |

| Amthamine | Histamine H2 | Full Agonist | 6.21 | nih.gov |

| Amthamine | Histamine H3 | Full Agonist | 4.70 | nih.gov |

By interacting with enzymes and receptors, this compound derivatives can modulate downstream cellular signaling pathways.

Activation of β3-adrenergic receptors by an agonist leads to G-protein coupling and stimulation of adenylyl cyclase. nih.gov Similarly, histamine H2 receptor activation is primarily linked to the cAMP signaling system. nih.gov Inhibition of kinases like ROCK or Aurora kinase directly interferes with phosphorylation cascades that regulate cell migration, proliferation, and apoptosis. nih.govnih.gov For example, derivatives of the related 2-amino-1,3,4-thiadiazole (B1665364) have been shown to inhibit the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a key signaling cascade in cell growth, leading to cell cycle arrest. nih.gov These examples demonstrate that the 2-aminothiazole scaffold can serve as a platform to influence a variety of crucial signaling events within the cell.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for designing more potent and selective molecules.

SAR studies provide principles for rational drug design. For 2-aminothiazole derivatives targeting Mycobacterium tuberculosis, research has shown that while the central thiazole and a C-4 pyridyl moiety are crucial and intolerant to modification, the N-2 position of the aminothiazole offers high flexibility. nih.gov Introducing substituted benzoyl groups at this N-2 position successfully improved the antitubercular activity by over 128-fold compared to the initial hit. nih.gov

In the context of histamine H2 receptor agonists, SAR studies on 5-(2-aminoethyl)thiazoles revealed that the 2-amino substituent was not essential for receptor stimulation. nih.gov This suggests that, for this class of compounds, the thiazole nucleus itself can accept a proton from the receptor's active site, which is sufficient for activation. nih.gov Further studies on 1,3-thiazole derivatives as cholinesterase inhibitors have shown that modifications such as N-methylation can have significant, and sometimes opposing, effects on activity, highlighting the subtle structural requirements for biological potency. academie-sciences.fr

Summary of SAR Findings for 2-Aminothiazole Derivatives against M. tuberculosis

| Molecular Region | Modification Tolerance | Impact of Modification | Source |

|---|---|---|---|

| Central Thiazole Moiety | Intolerant | Modification not well-tolerated for activity | nih.gov |

| C-4 Pyridyl Moiety | Intolerant | Strict requirement for potency | nih.gov |

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional features of a molecule required for its biological activity. nih.gov This method can be structure-based, using the crystal structure of the target protein, or ligand-based, relying on a set of known active molecules. nih.gov For thiazole-based compounds, quantum chemical calculations of electron distributions and molecular electrostatic potentials (MEPs) have been used to compare analogs with endogenous ligands like histamine, guiding the synthesis of new agonists. nih.gov Molecular docking studies have also been employed to support experimental findings, suggesting mechanisms such as competitive inhibition for 2-amino-4-aryl thiazole derivatives targeting the 5-lipoxygenase (5-LOX) enzyme. rsc.org These computational tools are integral to modern drug design, allowing for the virtual screening of compound libraries and the rational optimization of lead compounds based on their predicted interactions with a biological target. nih.gov

In Vitro Biological Efficacy and Selectivity Profiling

The 2-aminothiazole core has been a fruitful scaffold for the development of a variety of bioactive compounds, demonstrating a range of antimicrobial, antiviral, antiproliferative, and anti-inflammatory properties.

Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, Antitubercular)

Derivatives of the 2-aminothiazole class have shown considerable promise as antimicrobial agents, with notable activity against bacteria, fungi, and mycobacteria.

Antibacterial and Antifungal Activity:

The antimicrobial potential of the 2-aminothiazole nucleus is well-documented. Studies have demonstrated that substitutions on the thiazole ring can lead to potent antibacterial and antifungal agents. For example, certain 2-aminothiazole derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria. In some cases, the combination of the 2-aminothiazole moiety with other heterocyclic systems has resulted in compounds with enhanced antimicrobial profiles.

One study highlighted that novel thiazole derivatives bearing a β-amino acid moiety showed selective and potent bactericidal activity against Gram-positive pathogens, particularly Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) as low as 1–2 µg/mL. Some of these derivatives also displayed antifungal activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. Another study reported that certain benzothiazolylthioacetyl amino acid derivatives showed high activity against Candida albicans, comparable to fluconazole (B54011) at a concentration of 100 ppm.

The following table summarizes the antimicrobial activity of selected 2-aminothiazole derivatives.

| Derivative Type | Microorganism | Activity | Reference |

| Thiazole derivatives with β-amino acid | Staphylococcus aureus | MIC: 1–2 µg/mL | |

| Thiazole derivatives with β-amino acid | Aspergillus fumigatus (azole-resistant) | Active | |

| Thiazole derivatives with β-amino acid | Candida auris (multidrug-resistant) | Active | |

| Benzothiazolylthioacetyl amino acid derivatives | Candida albicans | High activity at 100 ppm |

Antitubercular Activity:

The 2-aminothiazole scaffold has been identified as a promising starting point for the development of new antitubercular agents. Research has shown that modifications, particularly at the C-2 position of the thiazole ring, can yield compounds with sub-micromolar activity against Mycobacterium tuberculosis. Some of these derivatives have demonstrated rapid bactericidal activity against replicating M. tuberculosis.

Furthermore, Schiff base derivatives of 2-(aryl/alkylamino)-5-(4-aminophenyl)-1,3,4-thiadiazoles have been synthesized and screened for their antituberculosis activity, with some showing significant inhibition of Mycobacterium tuberculosis H37Rv.

Antiviral Activity Assessments (e.g., HIV Targets)

The 2-aminothiazole scaffold is a recognized pharmacophore in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). While many derivatives have shown moderate activity compared to standard drugs, they represent a valuable starting point for the design of new antiviral therapies.

Studies on N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives, which contain a 2-aminobenzothiazole (B30445) core, have identified compounds with potent anti-HIV-1 activity. Similarly, research on 5'-O-fatty acyl ester derivatives of nucleoside analogues has shown that these modifications can enhance anti-HIV activity. Although not directly a 2-aminothiazole, these findings highlight the utility of related heterocyclic systems in antiviral drug discovery.

Antiproliferative and Anticancer Evaluations on Various Cell Lines

The 2-aminothiazole moiety is a common feature in many compounds with significant antiproliferative and anticancer properties. These derivatives have been evaluated against a variety of human cancer cell lines, demonstrating a range of potencies.

A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and tested for their ability to inhibit cancer cell growth. Many of these compounds displayed moderate antiproliferative activities in the micromolar range. Notably, substitutions on the aryl rings were found to significantly influence the cytotoxic potency.

Hybrid molecules incorporating the 2-aminothiazole scaffold have also shown promise. For instance, thiazole-amino acid hybrid derivatives exhibited moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. Similarly, novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were evaluated for their anticancer activity against breast (MCF-7), lung (A549), and skin (A375) cancer cell lines, with some compounds showing promising results.

The following table presents the in vitro antiproliferative activity of selected 2-aminothiazole derivatives against various cancer cell lines.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-amino acid hybrids | A549 (Lung) | 2.07 - 8.51 | |

| Thiazole-amino acid hybrids | HeLa (Cervical) | 2.07 - 8.51 | |

| Thiazole-amino acid hybrids | MCF-7 (Breast) | 2.07 - 8.51 | |

| N,4-diaryl-1,3-thiazole-2-amines | SGC-7901 (Gastric) | 0.36 - 0.86 | |

| N,4-diaryl-1,3-thiazole-2-amines | MGC-803 (Gastric) | 0.36 - 0.86 | |

| N,4-diaryl-1,3-thiazole-2-amines | Bcap-37 (Breast) | 0.36 - 0.86 |

Anti-inflammatory and Antioxidant Activity Studies

The 2-aminothiazole scaffold has also been investigated for its potential anti-inflammatory and antioxidant activities.

Anti-inflammatory Activity:

Certain N-4-diaryl-1,3-thiazole-2-amine derivatives have been identified as multi-target ligands that can inhibit key enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LO) and cyclooxygenases (COX-1/-2), which are involved in inflammation. For example, one derivative, 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol, was found to be a potent and selective inhibitor of 5-LO and COX-2.

Antioxidant Activity:

Some 2-aminothiazole derivatives have demonstrated notable antioxidant potential by scavenging free radicals. For instance, the derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole was highlighted for its significant antioxidant capacity.

Cellular and Subcellular Mechanism of Action Studies

Understanding the cellular and subcellular mechanisms by which 2-aminothiazole derivatives exert their biological effects is crucial for their development as therapeutic agents.

Cell Cycle Progression and Apoptosis Induction Mechanisms

A significant body of research has focused on the ability of 2-aminothiazole derivatives to interfere with the cell cycle of cancer cells and to induce apoptosis (programmed cell death).

Studies on N,4-diaryl-1,3-thiazole-2-amines have shown that these compounds can act as tubulin polymerization inhibitors. By disrupting microtubule dynamics, these agents can arrest cells in the G2/M phase of the cell cycle, ultimately leading to cell death. For example, one potent derivative was found to effectively induce G2/M phase arrest in SGC-7901 cells in a concentration- and time-dependent manner.

Furthermore, some 2-amino-1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest in the G0/G1 phase and enhance the expression of p27/Kip1, a cyclin-dependent kinase inhibitor. The induction of apoptosis is a key mechanism for the anticancer activity of many 2-aminothiazole derivatives. This process is often linked to the activation of caspases, which are key executioner enzymes in the apoptotic cascade. The ability of these compounds to induce apoptosis is a critical factor in their potential to control cancer cell proliferation.

Effects on Microtubule Dynamics and Tubulin Polymerization

There is no available research detailing the impact of this compound on the dynamics of microtubules or the polymerization of tubulin. Studies on other, structurally distinct 2-aminothiazole derivatives have shown that this class of compounds can inhibit tubulin polymerization, a key mechanism in cell division, making them targets for cancer therapy. nih.govnih.gov For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were found to inhibit tubulin polymerization and disrupt microtubule dynamics. nih.gov However, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures.

Membrane Permeability and Intracellular Distribution Investigations

Similarly, there is a lack of published studies on the membrane permeability and intracellular distribution of this compound. The ability of a compound to penetrate the cell membrane is a critical factor for its biological activity. google.com Research on other thiazole-containing compounds has sometimes included investigations into their intracellular accumulation, occasionally using fluorescence to visualize their presence within cells. mdpi.com However, no such data is available for this compound.

Computational Chemistry and in Silico Modeling in Research

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery involving 2-aminothiazole (B372263) derivatives, docking simulations are crucial for understanding how these ligands interact with the active sites of biological targets.

Research has shown that derivatives of the 2-aminothiazole core can bind to a wide array of protein targets. For instance, docking studies have been employed to investigate the binding of N,4-diaryl-1,3-thiazole-2-amines to the colchicine (B1669291) binding site of tubulin, revealing key interactions that contribute to their antiproliferative activity. nih.gov Similarly, simulations have been used to assess the binding capacity of 4-phenyl thiazol-2-amine derivatives against the estrogen receptor-α (ER-α), a key target in breast cancer. eco-vector.com These studies often report a docking score, which is an estimate of the binding affinity, and detail the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For example, one study on 4-phenylthiazol-2-amine derivatives identified a compound with a superior docking score of -8.911 kcal/mol against ER-α, compared to the standard drug tamoxifen (-6.821 kcal/mol). eco-vector.com Other studies have successfully docked thiazole (B1198619) analogues against targets like DNA gyrase and cyclooxygenase-2 (COX-2), consistently demonstrating that the thiazole scaffold can be effectively accommodated within diverse enzymatic pockets. researchgate.netnih.gov

| Thiazole Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 4-Phenylthiazol-2-amine derivatives | Estrogen Receptor-α (ER-α) | Docking scores ranged from -6.658 to -8.911 kcal/mol, indicating strong potential binding. | eco-vector.com |

| Substituted-2-aminothiazoles | DNA Gyrase (1KZN) | Derivatives showed favorable binding interactions comparable to the co-crystallized ligand clorobiocin. | researchgate.net |

| 2,3-diaryl-1,3-thiazolidin-4-one derivatives | Cyclooxygenase-2 (COX-2) | Compounds exhibited high inhibitory activities with IC50 values as low as 0.05 µM, correlating well with docking results. | nih.gov |

| (4-amino-2-(aryl/alkylamino)thiazol-5-yl) methanone derivatives | 5077 Receptor Protein | Molecular docking showed very good interaction with the protein, with one analogue showing the highest binding interaction. |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Binding Modes

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational stability of the complex over time. MD simulations are used to study the behavior of molecules and atoms for a fixed period, providing detailed information on the fluctuations and conformational changes of both the ligand and the protein.

For thiazole-based compounds, MD simulations have been instrumental in validating docking results and understanding the dynamic nature of the binding. nih.gov Studies on hybrid chalcone–thiazole derivatives targeting DNA gyrase B used MD simulations to confirm the stable binding of lead compounds. nih.gov Analyses such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) are commonly performed. A stable RMSD value over the simulation time (e.g., 100 ns) suggests that the ligand remains securely bound within the active site and that the protein-ligand complex reaches equilibrium. mdpi.commdpi.com RMSF analysis helps identify which residues in the protein are flexible and which are stable upon ligand binding. These simulations have confirmed that polar interactions, particularly electrostatic interactions with key amino acid residues like Lys and Asp, are crucial for the bioactivity of thiazole inhibitors against cyclin-dependent kinases (CDK2/4/6). nih.gov

| Thiazole Derivative Class | Protein Target | Simulation Duration | Key Stability Indicators | Reference |

|---|---|---|---|---|

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | Not Specified | Validated docking results and identified crucial polar interactions. | nih.gov |

| Hybrid chalcone–thiazole derivatives | DNA Gyrase B | Not Specified | RMSD, RMSF, RoG, and H-bond analysis confirmed stable binding of the lead compound. | nih.gov |

| Imidazotriazole-based Thiazolidinone | Acetylcholinesterase (AChE) | 100 ns | Active ligands were effectively held in the binding pockets without major RMS fluctuations. | mdpi.com |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide insights into the distribution of electrons, molecular orbital energies, and reactivity, which are fundamental to understanding a molecule's behavior and interaction capabilities. For the 2-aminothiazole scaffold, DFT studies help in optimizing the molecular geometry and calculating key electronic descriptors like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO orbitals, and the gap between them (HOMO-LUMO gap), are important indicators of a molecule's chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that a molecule is more reactive and polarizable. DFT calculations have been used to confirm the nucleophilicity of specific atoms in the thiazole ring, identifying them as likely sites for coordination with metal ions or interaction with protein residues. ajol.info Furthermore, these methods are used to corroborate experimental findings from spectroscopic analyses (e.g., FTIR, NMR) and to provide a theoretical basis for the observed biological activities of novel thiazole derivatives. nih.govraco.cat

| Thiazole Derivative Class | Method | Calculated Properties | Key Insight | Reference |

|---|---|---|---|---|

| Pyrimidinone-linked thiazoles | DFT | Reactivity | Chloro-substituted compounds exhibited potential reactivity. | nih.gov |

| Thiazole-based complexes | DFT | Nucleophilicity | Confirmed the nucleophilicity of specific oxygen and nitrogen atoms, qualifying them for coordination. | ajol.info |

| 1,3,4-Thiadiazole (B1197879) derivatives | DFT | HOMO, LUMO, Energy Gap | A narrow energy gap suggests a promising reactivity profile. | mdpi.com |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. These computational tools predict how a drug candidate will be absorbed, distributed, metabolized, and excreted by the body, helping to identify compounds with favorable drug-like properties and filter out those likely to fail in later stages of development.

For derivatives of the 2-aminothiazole scaffold, various web-based tools and software are used to calculate physicochemical properties and predict ADME parameters. researchgate.net These predictions are often guided by established rules, such as Lipinski's rule of five, which assesses oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govnih.gov Studies on thiazole derivatives have shown that many compounds comply with these rules, suggesting good potential for oral administration. eco-vector.comnih.gov In silico models can also predict properties like human intestinal absorption, blood-brain barrier (BBB) penetration, and potential interactions with metabolic enzymes, providing a comprehensive pharmacokinetic overview before synthesis. researchgate.netajgreenchem.com

| Compound Class | ADME Parameter | Prediction/Finding | Reference |

|---|---|---|---|

| 4-Phenyl thiazol-2-amine derivatives | Lipinski's Rule | All compounds' ADME properties were within acceptable limits. | eco-vector.com |

| 2-aminothiazol-4(5H)-one derivatives | Lipophilicity (logP) | 27 out of 28 tested compounds had a logP value < 5, meeting Lipinski's criteria. | nih.gov |

| Benzothiazole-linked 1,3,4-oxadiazoles | Absorption Percentage | Most compounds showed >70% absorption, with one reaching 86.77%. | nih.gov |

| N-Substituted-thiadiazol-2-amine derivatives | BBB Permeability | Most compounds predicted to have no BBB permeability. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are valuable for predicting the activity of unsynthesized compounds and for understanding which molecular features are important for a desired biological effect.

For 2-aminothiazole analogues, 2D and 3D-QSAR studies have been successfully conducted. nih.gov These analyses involve calculating a wide range of molecular descriptors (e.g., topological, electronic, geometric) for a series of compounds and then using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to develop a predictive model. imist.ma A robust QSAR model, validated through internal and external tests, can guide the design of new derivatives with enhanced potency. For example, a QSAR study on 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors yielded a highly accurate model (R² = 0.9482), which was then used to predict the activity of newly designed compounds. nih.gov Such studies have identified that specific 3D descriptors and topological indices are crucial for the inhibitory activity of this class of compounds. nih.govresearchgate.net

| Thiazole Derivative Class | Target | QSAR Model Type | Key Statistical Parameter | Reference |

|---|---|---|---|---|

| 2-aminothiazol-4(5H)-one derivatives | 11β-HSD1 Inhibitors | Artificial Neural Network (ANN) | R² = 0.9482, Q² = 0.9944 | nih.gov |

| Thiazole derivatives | PIN1 Inhibitors | ANN | R²test = 0.98 | imist.ma |

| (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives | Methionine Aminopeptidase Inhibitors | 3D-QSAR (PHASE) | R² = 0.96 | researchgate.net |

Virtual Screening and Ligand-Based Design for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This process can be either structure-based (requiring the 3D structure of the target) or ligand-based. Ligand-based design uses the knowledge of known active molecules to identify others with similar properties that are also likely to be active. bu.edu.eg

For the 2-aminothiazole scaffold, both approaches have been fruitful. Ligand-based methods, such as pharmacophore modeling, have been used to synthesize novel series of derivatives. ajol.infobu.edu.eg By analyzing the key chemical features (pharmacophores) of a known potent inhibitor, researchers can design new molecules that retain these essential features while exploring different chemical space. bu.edu.eg This approach was used to design N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potential SARS-CoV-2 Mpro inhibitors. bu.edu.eg Similarly, fragment-based approaches have identified the 4-phenylthiazol-2-amine core as a binder to allosteric pockets in enzymes like malate dehydrogenase, opening avenues for the development of more selective inhibitors. rug.nl Virtual screening of large chemical databases like ZINC15 has also led to the identification of novel thiazole-containing hits for targets such as VEGFR-2. mdpi.comajgreenchem.com

Advanced Research Applications and Translational Prospects

Development as Pharmaceutical Intermediates and Lead Compounds in Drug Discovery

The 2-aminothiazole (B372263) moiety is a recognized pharmacophore present in numerous bioactive compounds and approved drugs. nih.govmdpi.com This has spurred significant interest in 4-(2-Aminoethyl)-1,3-thiazol-2-amine and its derivatives as key building blocks and lead compounds for the development of novel therapeutics. The ability to modify the amino groups and the thiazole (B1198619) ring allows for the creation of a wide array of derivatives with potentially enhanced biological activities. evitachem.com

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.commdpi.comnih.gov The versatility of this heterocyclic system makes it a privileged structure in the design of new therapeutic agents. mdpi.comresearchgate.net The presence of both sulfur and nitrogen atoms within the five-membered ring contributes to its unique chemical properties and ability to interact with various biological targets. evitachem.commdpi.com

Preclinical Research Models for Therapeutic Candidate Development

The journey of a new drug from the laboratory to the clinic involves rigorous evaluation in preclinical research models. For derivatives of this compound, these models are crucial for assessing their therapeutic potential and understanding their mechanisms of action.

In cancer research, for instance, a series of N,4-diaryl-1,3-thiazole-2-amines were evaluated for their antiproliferative activity against human cancer cell lines. nih.gov The most potent compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, demonstrated significant inhibition of tubulin polymerization, a key process in cell division, and induced cell cycle arrest at the G2/M phase. nih.gov Molecular docking studies further revealed its ability to bind to the colchicine (B1669291) binding site of tubulin. nih.gov Similarly, other thiazole derivatives have been investigated as PI3K/mTOR dual inhibitors, showing promising antiproliferative activity against a broad range of cancer cell lines. nih.gov

In the realm of infectious diseases, thiazolide compounds, which are derivatives of 5-nitrothiazole, have been extensively studied. nih.gov These compounds exhibit broad-spectrum activity against various parasites, bacteria, and viruses. nih.gov Preclinical studies involving new amino-ester prodrugs of thiazolides have shown improved systemic absorption and a good safety profile in animal models. nih.gov Furthermore, novel aminothiazole derivatives have demonstrated potential as antiviral, antioxidant, and antibacterial agents in various in vitro assays. mdpi.com

The table below summarizes some preclinical research findings for various thiazole derivatives.

| Compound Class | Preclinical Model | Key Findings | Reference |

| N,4-diaryl-1,3-thiazole-2-amines | Human cancer cell lines (SGC-7901) | Potent antiproliferative activity, tubulin polymerization inhibition, G2/M cell cycle arrest. nih.gov | nih.gov |

| Thiazole derivatives | Multiple cancer cell lines | Dual inhibition of PI3K and mTOR, broad antiproliferative activity. nih.gov | nih.gov |

| Thiazolide amino-ester prodrugs | Rat models | Improved systemic absorption and bioavailability compared to parent compounds. nih.gov | nih.gov |

| Aminothiazole derivatives | In vitro assays | Antiviral, antioxidant, and antibacterial activities. mdpi.com | mdpi.com |

| 2-Aminothiazole derivatives | Mycobacterium tuberculosis | Good activity against M. tuberculosis growth with sub-micromolar minimum inhibitory concentrations. nih.gov | nih.gov |

Strategies for Optimizing Efficacy and Reducing Off-Target Effects

A critical aspect of drug development is the optimization of lead compounds to enhance their therapeutic efficacy while minimizing undesirable side effects. For thiazole-based compounds, several strategies are employed to achieve this balance.

One common approach is the structural modification of the lead molecule. By introducing different substituents at various positions of the thiazole ring, researchers can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. mdpi.com For example, the introduction of specific aryl groups to the thiazole ring has been shown to significantly impact the antiproliferative activity of the resulting compounds. nih.gov The synthesis of prodrugs is another effective strategy to improve properties like oral absorption. nih.gov

Computational methods, such as molecular docking, play a vital role in the rational design of more potent and selective inhibitors. By simulating the binding of a compound to its target protein, researchers can predict which modifications are likely to improve affinity and selectivity, thus guiding synthetic efforts. nih.govnih.gov

Furthermore, understanding the structure-activity relationship (SAR) is crucial. SAR studies involve systematically altering the structure of a compound and evaluating the effect of these changes on its biological activity. This provides valuable insights into the key structural features required for therapeutic efficacy and helps in designing new analogs with improved profiles. For instance, studies on thiazole derivatives have shown that the nature of the substituent at the 4-position of the thiazole ring can significantly influence their antimicrobial activity. mdpi.com

Applications in Materials Science and Nanotechnology

The chemical versatility of this compound extends beyond pharmaceuticals into the realm of materials science and nanotechnology. Its ability to participate in polymerization reactions and to be grafted onto the surface of nanomaterials makes it a valuable component in the creation of advanced functional materials.

Functionalization of Nanomaterials (e.g., Magnetic Nanoparticles) for Biomedical Applications

The functionalization of nanomaterials with bioactive molecules is a rapidly growing field with immense potential in diagnostics and therapy. mdpi.com The amino groups of this compound provide convenient handles for its attachment to the surface of various nanomaterials, including magnetic nanoparticles. This process can impart new functionalities to the nanoparticles, making them suitable for targeted drug delivery, bio-imaging, and other biomedical applications. mdpi.comnih.gov

For example, nanoparticles can be engineered to act as contrast agents in medical imaging, and functionalization can enhance their specificity for certain tissues or cells. mdpi.com The ability to carry and deliver therapeutic agents to specific sites in the body is another key advantage of using functionalized nanomaterials. mdpi.com

Development of Advanced Polymer and Composite Materials

Thiazole-containing polymers are known for their unique properties, including thermal stability and specific functionalities. mdpi.comnih.gov The bifunctional nature of this compound, with its two amino groups, allows it to act as a monomer in polymerization reactions, leading to the formation of novel polymers and composite materials.

Researchers have successfully synthesized various thiazole-based polymers, such as polyimines and polyureas, which exhibit interesting thermal and morphological characteristics. mdpi.comnih.gov These polymers can be blended with other materials, like cellulose (B213188) acetate, to create membranes with enhanced properties, for instance, for selective gas separation. nih.gov The incorporation of the thiazole moiety into the polymer backbone can introduce specific functionalities, making the resulting materials suitable for a range of applications, from gas capture to the development of materials with biological activity. mdpi.comnih.gov Multicomponent polymerization techniques have also been employed to create novel fluorescent polymers based on thiazole structures. nih.gov

Role in Catalysis and Organic Synthesis

The reactivity of the thiazole ring and its substituents makes this compound a useful building block in organic synthesis. It serves as a precursor for the synthesis of a wide variety of more complex heterocyclic compounds. researchgate.netresearchgate.net

The Hantzsch thiazole synthesis, a classic method for creating the thiazole ring system, often utilizes thiourea (B124793) or its derivatives as a key reactant. researchgate.net Derivatives of 2-aminothiazole, including this compound, can be synthesized through modifications of this and other synthetic routes. researchgate.netresearchgate.netekb.eg The amino groups of the molecule can readily react with various electrophiles, allowing for the construction of diverse molecular architectures. mdpi.com These synthetic pathways are crucial for generating libraries of compounds for drug screening and for the development of new materials. mdpi.comresearchgate.net

While the direct catalytic applications of this compound itself are not extensively documented, the broader class of thiazole-containing compounds has been explored in catalysis. The nitrogen and sulfur atoms in the thiazole ring can potentially coordinate with metal ions, suggesting a role for its derivatives as ligands in catalytic complexes.

Application as Ligands in Metal-Catalyzed Reactions

The thiazole moiety, with its nitrogen and sulfur atoms, possesses excellent coordination capabilities, making its derivatives promising ligands for a variety of metal ions. While direct studies on this compound as a ligand in metal-catalyzed reactions are not extensively documented in publicly available literature, the behavior of analogous structures provides strong evidence for its potential in this area.

Thiazole and its derivatives are known to form stable complexes with a range of transition metals, including copper, cobalt, nickel, zinc, and platinum. ijper.orgekb.eg These complexes have been explored for their catalytic activity in various organic transformations. For instance, copper(II) complexes of thiazole derivatives have been investigated as catalysts in oxidation and C-N bond formation reactions. beilstein-journals.org The presence of the additional amino group in this compound could allow it to act as a bidentate or even a tridentate ligand, coordinating to a metal center through the thiazole nitrogen, the exocyclic amine, and potentially the sulfur atom. This multidentate coordination can lead to the formation of highly stable and selective catalysts.

A study on the metal complexes of 5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazole, a structural isomer of the title compound, demonstrated the formation of complexes with Co(II), Ni(II), and Cu(II). nih.govnih.gov These complexes exhibited interesting electronic and spectral properties, highlighting the potential for the aminoethyl side chain to participate in coordination. nih.govnih.gov Similarly, Schiff bases derived from 2-aminothiazoles have been used to create metal complexes with diverse geometries and applications, including antimicrobial and anticancer activity. ijper.orgekb.eg

The potential applications of metal complexes derived from this compound in catalysis are broad. They could be explored as catalysts for cross-coupling reactions, hydrogenations, and various asymmetric transformations, provided a chiral element is introduced.

Table 1: Examples of Metal Complexes with Thiazole and Thiadiazole-based Ligands

| Ligand | Metal Ion(s) | Proposed Geometry | Potential Application | Reference(s) |

| N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Cu(II), Co(II), Ni(II), Zn(II) | Octahedral (Cu, Co, Ni), Tetrahedral (Zn) | Antimicrobial | ijper.org |

| 5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | Not specified | Antifungal | nih.govnih.gov |

| (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid | Co(II), Ni(II), Cu(II), Zn(II), Bi(III) | Tetrahedral (Co, Ni, Cu, Zn), Octahedral (Bi) | Antibacterial, Antifungal | researchgate.net |

| 2-Hydroxybenzylidene-4-(4-SubstitutedPhenyl)-2-amino Thiazole | Pt(II) | Square Planar | Anticancer, Antioxidant | ekb.eg |

Use as Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is a critical field in modern chemistry, particularly for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org

The molecule this compound is itself achiral and therefore cannot function as a chiral auxiliary in its native form. However, it can serve as a scaffold for the synthesis of new chiral auxiliaries. By reacting the primary amino group with a chiral acid or by introducing a chiral center elsewhere in the molecule, a new chiral ligand or auxiliary could be generated.